molecular formula C23H15ClF3N3O4S B2934906 Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-63-5

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2934906
M. Wt: 521.9
InChI Key: OEZCELFCACAPDA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H15ClF3N3O4S and its molecular weight is 521.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis of Heterocyclic Systems

Research into the reactivity of related thieno pyridazine derivatives has led to the synthesis of novel heterocyclic systems. For example, the study by Sirakanyan et al. (2015) demonstrated the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties through reactions with alkyl mono- and di-halides. These compounds showed promising antimicrobial activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antimicrobial Agents

The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the role of similar compounds in addressing bacterial and fungal infections. Desai, Shihora, and Moradia (2007) explored the antibacterial and antifungal activities of newly synthesized quinazolines on various microorganisms, including Escherichia coli and Staphylococcus aureus, showcasing the potential of these compounds in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

The discovery of new apoptosis-inducing agents for breast cancer based on related chemical structures emphasizes the potential of these compounds in cancer research. Gad et al. (2020) synthesized and evaluated the in vitro and in vivo activity of derivatives against MCF-7 and HepG-2 cancer cell lines. One compound, in particular, showed significant antiproliferative potential and induced apoptosis in MCF-7 cells, suggesting a promising avenue for the development of anticancer therapeutics (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Synthesis and Biological Activity

Wang, Zheng, Liu, and Chen (2010) investigated the synthesis and biological activity of a series of new thieno[2,3-d]pyrimidines. Their research led to the discovery of compounds with excellent inhibitory activities against the growth of certain plants, indicating the potential for agricultural applications in controlling weed and pest growth (Wang, Zheng, Liu, & Chen, 2010).

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N3O4S/c1-2-34-22(33)18-16-11-35-20(28-19(31)12-3-5-13(6-4-12)23(25,26)27)17(16)21(32)30(29-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZCELFCACAPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-chlorophenyl)-4-oxo-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate

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